Ganfeborole hydrochloride

Descripción

Propiedades

IUPAC Name |

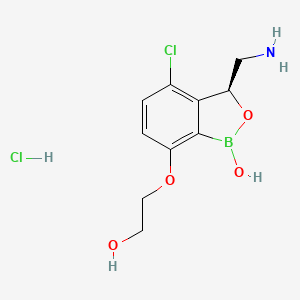

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKBESTQMGROA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131798-13-3 | |

| Record name | GSK-656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ganfeborole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ganfeborole Hydrochloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its novel mechanism of action, targeting a crucial enzymatic step in protein synthesis, positions it as a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance. This technical guide elucidates the core mechanism of action of ganfeborole, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole's primary mode of action is the potent and selective inhibition of the Mtb leucyl-tRNA synthetase (LeuRS).[2][3] LeuRS is a vital enzyme responsible for the covalent attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation or tRNA charging, is a critical step in protein synthesis. By inhibiting LeuRS, ganfeborole effectively halts the incorporation of leucine into newly forming polypeptide chains, leading to a cessation of protein production and ultimately, bacterial cell death.[4]

The inhibitory action of ganfeborole is time-dependent, suggesting a slow-onset mechanism.[5][6] It is highly selective for the mycobacterial enzyme over its human cytoplasmic counterpart, which is a key attribute for its favorable safety profile.[7][8]

Signaling Pathway: Disruption of Protein Synthesis

The following diagram illustrates the targeted step in the bacterial protein synthesis pathway and the inhibitory effect of ganfeborole.

Quantitative Data

The following tables summarize key quantitative data for ganfeborole hydrochloride from various studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 (LeuRS) | 0.20 µM | M. tuberculosis | [3][8][9] |

| IC50 (LeuRS) | 1 nM (time-dependent) | M. tuberculosis | [6] |

| IC50 (LeuRS) | 2 nM (time-dependent) | E. coli | [6] |

| IC50 (LeuRS) | 132 µM | Human cytoplasmic | [8] |

| IC50 (LeuRS) | >300 µM | Human mitochondrial | [9] |

| MIC | 0.08 µM | M. tuberculosis H37Rv | [7][8][9] |

| MIC90 | 0.1 µM | TB clinical isolates | [7] |

Table 2: Phase 2a Clinical Trial Data (NCT03557281)

| Parameter | Ganfeborole 1 mg (N=9) | Ganfeborole 5 mg (N=17) | Ganfeborole 15 mg (N=16) | Ganfeborole 30 mg (N=15) | Standard of Care (N=18) | Reference |

| Treatment Duration | 14 days | 14 days | 14 days | 14 days | 14 days | [1][10] |

| Change in log10CFU/ml sputum (Day 0-14) | Smallest decline | Numerical reduction | Numerical reduction | Numerical reduction | Numerical reduction | [10][11][12] |

| Adverse Events | Comparable to SOC | Comparable to SOC | Comparable to SOC | Comparable to SOC | N/A | [1][10] |

| Adverse Event Grade | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | N/A | [1][10] |

Experimental Protocols

LeuRS Inhibition Assay (Aminoacylation Assay)

A detailed protocol for determining the IC50 values for LeuRS inhibition is outlined below.

Methodology:

-

Pre-incubation: The inhibitor (ganfeborole) is pre-incubated with the LeuRS enzyme and its corresponding tRNALeu for a defined period (e.g., 1 hour for time-dependent inhibition studies).[5]

-

Reaction Initiation: The aminoacylation reaction is initiated by the addition of ATP and L-leucine.[5]

-

Quenching: The reaction is stopped after a specific time by adding a quenching agent, such as EDTA.[5]

-

Detection: The amount of AMP produced, which is stoichiometric with the aminoacylation reaction, is quantified. A common method is fluorescence polarization.[5]

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a concentration-response curve.[5]

Phase 2a Early Bactericidal Activity (EBA) Clinical Trial (NCT03557281)

The following diagram outlines the logical flow of the Phase 2a clinical trial designed to assess the early bactericidal activity of ganfeborole.

Protocol Summary:

-

Study Design: A single-center, open-label, randomized Phase 2a study.[11]

-

Participants: Male subjects aged 18-65 with untreated, rifampicin-susceptible pulmonary tuberculosis.[11]

-

Intervention: Participants were randomized to receive either ganfeborole (at escalating doses of 1, 5, 15, or 30 mg) or the standard of care (RIFAFOUR® e-275) once daily for 14 days.[1][7]

-

Primary Objective: To evaluate the early bactericidal activity (EBA) of ganfeborole by measuring the change in serial sputum colony-forming unit (CFU) counts over the 14-day treatment period.[7]

-

Secondary Objectives: To assess the safety, tolerability, and pharmacokinetics of ganfeborole.[1]

Conclusion

This compound exhibits a potent and selective mechanism of action against Mycobacterium tuberculosis through the inhibition of leucyl-tRNA synthetase. This disruption of protein synthesis has demonstrated significant early bactericidal activity in clinical settings. The favorable safety profile and novel mechanism make ganfeborole a valuable component for future tuberculosis treatment strategies, with ongoing research focused on its role in combination therapies.

References

- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganfeborole - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Ganfeborole Hydrochloride: A Deep Dive into its Antitubercular Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ganfeborole hydrochloride (formerly GSK3036656) is a clinical-stage, first-in-class benzoxaborole antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of Ganfeborole's primary molecular target, its unique mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are presented for comparative analysis, and cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising antitubercular agent.

Primary Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

The primary molecular target of Ganfeborole has been unequivocally identified as the Mycobacterium tuberculosis leucyl-tRNA synthetase (Mtb LeuRS).[1][2][3] This essential enzyme is responsible for the covalent attachment of the amino acid leucine (B10760876) to its cognate transfer RNA (tRNALeu), a critical step in protein biosynthesis. Inhibition of Mtb LeuRS leads to the cessation of protein synthesis and, ultimately, bacterial cell death.

Ganfeborole exhibits a high degree of selectivity for the mycobacterial enzyme over its human counterparts, a crucial attribute for a safe and effective antibiotic. This selectivity is a key factor in its favorable therapeutic index.

Quantitative Inhibitory Activity

The inhibitory potency of Ganfeborole has been quantified through various enzymatic and whole-cell assays. The half-maximal inhibitory concentration (IC50) against the Mtb LeuRS enzyme and the minimum inhibitory concentration (MIC) against Mtb cultures are summarized below.

| Parameter | Target/Organism | Value | Reference |

| IC50 | Mtb LeuRS | 0.20 µM | [1][3][4] |

| IC50 | Human cytoplasmic LeuRS | 132 µM | [1][4] |

| IC50 | Human mitochondrial LeuRS | >300 µM | [1][4] |

| MIC | Mtb H37Rv | 0.08 µM | [1][4] |

| MIC90 | Mtb clinical isolates | 0.1 µM | [5] |

Table 1: In vitro inhibitory activity of Ganfeborole.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

Ganfeborole employs a sophisticated and novel mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism.[5] Unlike simple competitive inhibitors, Ganfeborole acts as a prodrug that, upon entering the bacterial cell, participates in the formation of a highly stable, covalent adduct that traps the tRNALeu in the editing site of the LeuRS enzyme.

The key steps are as follows:

-

Prodrug Activation: Ganfeborole does not directly bind to the LeuRS enzyme. Instead, it forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) of tRNALeu.[6]

-

Adduct Formation: The boron atom of the benzoxaborole scaffold is essential for this interaction, forming a stable tetrahedral complex.[6]

-

Enzyme Trapping: This Ganfeborole-tRNALeu adduct then binds to the editing domain of the LeuRS enzyme, effectively trapping it in a non-productive state. This prevents the enzyme from hydrolyzing incorrectly charged tRNAs and blocks the overall aminoacylation process.

This unique mechanism contributes to the compound's high potency and specificity.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize Ganfeborole's activity.

Mtb LeuRS Aminoacylation Inhibition Assay (IC50 Determination)

This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of purified Mtb LeuRS.

Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]-Leucine) to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radiolabeled aminoacyl-tRNA formed is measured in the presence of varying concentrations of the inhibitor.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.2), 12 mM MgCl2, 0.5 mM DTT, and 4 mM ATP.

-

Component Addition: In a 50 µL reaction volume, add purified Mtb LeuRS enzyme (e.g., 5 nM), purified Mtb-tRNALeu (e.g., 10 µM), and [3H]-Leucine (e.g., 20 µM).

-

Inhibitor Addition: Add Ganfeborole at a range of concentrations to different reaction tubes. Include a no-inhibitor control (DMSO vehicle).

-

Incubation: Incubate the reactions at 30°C.

-

Sampling: At timed intervals (e.g., every 2 minutes), remove 10 µL aliquots and spot them onto Whatman filter paper.

-

Precipitation and Washing: Wash the filters three times with cold 5% trichloroacetic acid to precipitate the tRNA and wash away unincorporated [3H]-Leucine. Follow with two washes in 95% ethanol.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Ganfeborole concentration and fit the data to a dose-response curve to determine the IC50 value.

Resazurin (B115843) Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Principle: Metabolically active bacteria reduce the blue indicator dye, resazurin, to the pink-colored resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Protocol:

-

Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture on Löwenstein-Jensen medium. Adjust the bacterial suspension in 7H9 broth to a McFarland standard of 1, and then dilute it 1:20.

-

Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of Ganfeborole in 100 µL of 7H9 broth. Include a drug-free growth control and a media-only sterility control.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 µL of 0.01% (w/v) sterile resazurin solution to each well.

-

Final Incubation: Re-incubate the plate overnight at 37°C.

-

Reading Results: The MIC is defined as the lowest concentration of Ganfeborole in a well that remains blue (no color change to pink).

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This model assesses the bactericidal activity of Ganfeborole in an established Mtb infection in mice.

Principle: Mice are infected with M. tuberculosis via aerosol to establish a chronic lung infection. After a set period, treatment with Ganfeborole is initiated, and the reduction in bacterial load in the lungs is measured over time.

Protocol:

-

Infection: Infect BALB/c mice via a low-dose aerosol exposure system with M. tuberculosis H37Rv to deliver approximately 50-100 bacilli into the lungs.

-

Chronic Phase Establishment: Allow the infection to establish for a period of 4-6 weeks, leading to a chronic, stable bacterial load in the lungs.

-

Treatment Initiation: Begin daily oral gavage administration of Ganfeborole at various doses (e.g., 0.5 mg/kg). Include a vehicle control group and a positive control group (e.g., standard-of-care drugs).

-

Treatment Duration: Continue treatment for a predefined period (e.g., 4-8 weeks).

-

Bacterial Load Determination: At specified time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions onto Middlebrook 7H11 agar (B569324) plates.

-

CFU Counting: Incubate the plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).

-

Data Analysis: Express the bacterial load as log10 CFU per lung. Compare the reduction in CFU in the Ganfeborole-treated groups to the control groups to determine efficacy.

Conclusion

This compound is a potent and selective inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase. Its novel Oxaborole tRNA Trapping (OBORT) mechanism distinguishes it from other protein synthesis inhibitors and contributes to its efficacy. The data presented herein, derived from standardized enzymatic, whole-cell, and in vivo assays, underscore its potential as a valuable new agent in the fight against tuberculosis. The detailed protocols provide a framework for the continued investigation and development of Ganfeborole and other novel antitubercular compounds.

References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]

- 4. Crucial role of the C-terminal domain of Mycobacterium tuberculosis leucyl-tRNA synthetase in aminoacylation and editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

An In-depth Technical Guide to Ganfeborole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganfeborole (formerly GSK3036656, also known as GSK-070) is a first-in-class, investigational antibiotic of the benzoxaborole class with potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] Developed to address the growing threat of drug-resistant tuberculosis, Ganfeborole employs a novel mechanism of action, selectively inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[3][4] This document provides a comprehensive technical overview of Ganfeborole hydrochloride, including its chemical structure, mechanism of action, in vitro and in vivo activity, selectivity, and the methodologies of key experimental assays.

Chemical Identity and Properties

This compound is the salt form of Ganfeborole, which enhances its solubility and stability for research and development purposes.[5]

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol hydrochloride | [3] |

| Synonyms | GSK3036656 HCl, GSK656 HCl, GSK070 HCl | [4][6][7] |

| CAS Number | 2131798-13-3 | [4][6][8][9] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | [6][8][10] |

| Molecular Weight | 293.94 g/mol | [4][6][8][10] |

| Chemical Class | Oxaborole | [11] |

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Ganfeborole functions by inhibiting the M. tuberculosis leucyl-tRNA synthetase (LeuRS), a crucial enzyme that attaches leucine (B10760876) to its corresponding transfer RNA (tRNALeu) during protein synthesis.[4] The inhibition occurs via the Oxaborole tRNA Trapping (OBORT) mechanism.[4][12]

The LeuRS enzyme possesses two key active sites: the aminoacylation site for charging tRNA and an editing site for proofreading and hydrolyzing incorrectly charged tRNAs.[4] Ganfeborole's boron atom forms a covalent adduct with the 2' and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) of tRNALeu (A76).[12] This stable Ganfeborole-tRNALeu adduct becomes trapped in the editing site of the LeuRS, effectively blocking the enzyme's function and halting protein synthesis, which ultimately leads to bacterial cell death.[12][13]

Biological Activity and Selectivity

Ganfeborole demonstrates potent activity against M. tuberculosis and high selectivity for the bacterial enzyme over its human counterparts.

In Vitro Potency

| Parameter | Value | Organism/Enzyme | Reference(s) |

| IC₅₀ | 0.20 µM | M. tb Leucyl-tRNA Synthetase (LeuRS) | [4][5][7][14][15][16] |

| MIC | 0.08 µM | M. tb H37Rv Strain | [11][16][17] |

| MIC₉₀ | 0.1 µM | M. tb Clinical Isolates | [11] |

Selectivity Profile

The selectivity of an antibiotic is critical for minimizing host toxicity. Ganfeborole exhibits a highly favorable selectivity profile.

| Parameter | Value | Enzyme/Cell Line | Selectivity Ratio (Human/M. tb) | Reference(s) |

| IC₅₀ | 132 µM | Human Cytoplasmic LeuRS | ~660x | [15][16][17] |

| IC₅₀ | >300 µM | Human Mitochondrial LeuRS | >1500x | [15][16][17] |

| EC₅₀ | 137 µM | HepG2 Protein Synthesis | - | [15] |

| EC₅₀ | 381 µM | HepG2 Cell Viability | - | [15] |

In Vivo Data Summary

Preclinical and early clinical studies have demonstrated the in vivo potential of Ganfeborole.

| Model | Dosing | Key Findings | Reference(s) |

| Murine TB Model | 0.5 mg/kg | Bactericidal activity observed. | [11] |

| Murine Model | N/A | Showed 100% bioavailability and excellent exposure. | [2] |

| Marmoset Monkey Model | 0.5 - 2 mg/kg/day for 8 weeks | Significant reduction in bacterial burden in lung lesions. | [2] |

| Phase 1 Human Trial | 5-25 mg single and repeat doses | Well-tolerated with no relevant adverse events noted. | [2] |

| Phase 2a Human Trial | 5, 15, and 30 mg once daily for 14 days | Demonstrated early bactericidal activity. | [1] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ganfeborole against M. tuberculosis is determined using the Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method.[11][14][18]

Protocol:

-

Media Preparation: The assay is performed in Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[3]

-

Drug Dilution: Serial twofold dilutions of this compound are prepared directly in a 96-well microtiter plate to achieve the desired final concentrations.[14]

-

Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted (commonly 1:20) before inoculation.[8][14]

-

Inoculation and Incubation: Each well is inoculated with 100 µL of the standardized bacterial suspension.[18] Growth control (no drug) and sterility control (no bacteria) wells are included. The plate is sealed and incubated at 37°C for 7 days.[14][18]

-

Indicator Addition: After the initial incubation, 30 µL of a resazurin sodium salt solution is added to each well. The plate is reincubated overnight.[14][18]

-

Result Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][18]

Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Assay (IC₅₀ Determination)

This assay measures the ability of Ganfeborole to inhibit the enzymatic activity of LeuRS. The general principle involves quantifying the attachment of a radiolabeled amino acid to its tRNA.[4][6]

Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing HEPES buffer (pH ~7.5), KCl, MgCl₂, DTT, ATP, and BSA.[19]

-

Component Addition: The following components are added to the reaction mixture:

-

M. tb LeuRS enzyme at a fixed concentration.

-

Total tRNA or in vitro transcribed tRNALeu.

-

Varying concentrations of the inhibitor (Ganfeborole).

-

The reaction is initiated by adding L-[¹⁴C]-leucine.

-

-

Incubation: The reaction is incubated at 37°C for a defined period, allowing the aminoacylation reaction to proceed.[9][19]

-

Quenching and Precipitation: The reaction is stopped, and the tRNA is precipitated, often using trichloroacetic acid (TCA), to separate it from unincorporated radiolabeled leucine.

-

Quantification: The precipitated, radiolabeled tRNA is captured on a filter, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each Ganfeborole concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.

Phase 2a Clinical Trial Protocol (NCT03557281) Overview

This study was designed to assess the early bactericidal activity (EBA), safety, and tolerability of Ganfeborole in participants with rifampicin-susceptible pulmonary tuberculosis.[4][11]

Protocol Summary:

-

Design: A single-center, open-label, randomized, dose-escalation study.[1][4]

-

Primary Objective: To evaluate the anti-tuberculosis effect of Ganfeborole by measuring the change in serial colony-forming unit (CFU) counts in sputum over 14 days.[4][11]

-

Participants: Adults (18-65 years) with newly diagnosed, untreated pulmonary tuberculosis.[11]

-

Treatment: Participants were randomized to receive either Ganfeborole monotherapy at one of four escalating daily doses (1, 5, 15, or 30 mg) or a standard-of-care regimen for 14 days.[1]

-

Duration: The total study duration for an individual was approximately 5 weeks, including screening, a 14-day treatment period, and a follow-up period.[11]

-

Primary Endpoint: Change from baseline in log₁₀ CFU/mL of M. tb in sputum collected over 14 days.

References

- 1. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Ganfeborole Hydrochloride: A Technical Whitepaper

Introduction

Ganfeborole (B1654198) hydrochloride, also known as GSK3036656 HCl, is an investigational antibiotic agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] As a member of the benzoxaborole class of compounds, ganfeborole presents a novel mechanism of action, targeting a crucial enzyme in bacterial protein synthesis.[3][4] This document provides a detailed technical overview of Ganfeborole hydrochloride, including its physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2131798-13-3 | [1][5][6][7][8] |

| Synonyms | GSK3036656 HCl, GSK656 HCl, GSK-070 | [1][2][7] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | [6][8] |

| Molecular Weight | 293.94 g/mol | [6][8] |

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole's primary mechanism of action is the potent and selective inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][7] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu), a critical step in the translation of genetic information into proteins.

The inhibitory action is facilitated by the oxaborole tRNA trapping (OBORT) mechanism.[9] Ganfeborole, a benzoxaborole, forms a reversible covalent adduct with the terminal adenosine (B11128) of tRNALeu within the active site of the LeuRS enzyme.[10] This adduct effectively traps the tRNA molecule, preventing the completion of the aminoacylation reaction and thereby halting protein synthesis, which ultimately leads to bacterial cell death.

Preclinical and Clinical Data

Ganfeborole has demonstrated significant activity in both in vitro and in vivo models, as well as in early-stage clinical trials.

In Vitro Activity

The compound shows high potency against Mtb LeuRS and excellent selectivity over the corresponding human enzymes.

| Parameter | Organism/Enzyme | Value (µM) | Reference |

| IC₅₀ | Mtb Leucyl-tRNA Synthetase (LeuRS) | 0.20 | [1][11] |

| IC₅₀ | Human Cytoplasmic LeuRS | 132 - 140 | [1][9] |

| IC₅₀ | Human Mitochondrial LeuRS | >300 | [1] |

| MIC | Mtb H37Rv | 0.08 | [1][9] |

| MIC₉₀ | Mtb Clinical Isolates | 0.1 | [9] |

In Vivo and Clinical Efficacy

Preclinical animal models and Phase 2a clinical trials have confirmed the bactericidal activity of ganfeborole.

| Study Type | Model/Population | Dose | Key Findings | Reference |

| Preclinical | Mouse TB Infection Model | 0.5 mg/kg | Cidal activity observed | [9] |

| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 5, 15, 30 mg (once daily for 14 days) | Numerical reduction in daily sputum colony-forming units (CFU) | [3][10][12] |

| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 1 mg (once daily for 14 days) | No significant reduction in CFU | [3][10][12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of ganfeborole.

Protocol 1: LeuRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay quantifies the inhibitory effect of a compound on the aminoacylation activity of LeuRS.

Objective: To determine the IC₅₀ value of ganfeborole against Mtb LeuRS.

Materials:

-

Recombinant Mtb LeuRS enzyme

-

[³H]-Leucine (radiolabeled)

-

ATP and other buffer components

-

tRNALeu

-

This compound

-

Trichloroacetic acid (TCA)

-

Filter mats and scintillation counter

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, [³H]-Leucine, and other necessary components.

-

Compound Incubation: Add varying concentrations of ganfeborole (or vehicle control) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified Mtb LeuRS enzyme.

-

tRNA Addition: After a brief pre-incubation of the enzyme with the compound, add tRNALeu to the mixture.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Quenching: Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine using cold TCA.

-

Washing: Wash the precipitate on filter mats to remove unincorporated [³H]-Leucine.

-

Quantification: Measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfeborole concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of ganfeborole against Mtb H37Rv.

Materials:

-

Mtb H37Rv culture

-

Middlebrook 7H9 broth (or other suitable growth medium)

-

This compound

-

96-well microplates

-

Resazurin (B115843) dye (or other viability indicator)

Methodology:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include positive (no drug) and negative (no bacteria) control wells.

-

Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C) for a period sufficient for growth (typically 7-14 days for Mtb).

-

Viability Assessment: After incubation, add a viability indicator such as resazurin to each well. Resazurin is blue and is reduced to pink resorufin (B1680543) by metabolically active cells.

-

Reading Results: Incubate for an additional 24-48 hours and then visually assess the color change. The MIC is the lowest concentration of ganfeborole that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Protocol 3: Phase 2a Early Bactericidal Activity (EBA) Study

This clinical trial protocol is designed to assess the early bactericidal activity, safety, and pharmacokinetics of an investigational drug in patients with tuberculosis.

Objective: To evaluate the anti-tuberculosis effect of ganfeborole over 14 days of therapy.[9]

Study Design:

-

Population: Adult male patients with newly diagnosed, uncomplicated, rifampicin-susceptible pulmonary tuberculosis.[10]

-

Cohorts: Patients are enrolled in sequential cohorts to receive different doses of ganfeborole (e.g., 1 mg, 5 mg, 15 mg, 30 mg).[3]

-

Control: A control group receives the standard-of-care treatment.[9]

Methodology:

-

Screening: Screen patients for eligibility based on inclusion and exclusion criteria.

-

Randomization: Randomly assign eligible patients to a ganfeborole dose cohort or the standard-of-care arm.

-

Treatment: Administer the assigned treatment once daily for 14 days.

-

Sputum Collection: Collect sputum samples from each patient at baseline and at regular intervals throughout the 14-day treatment period.

-

CFU Counting: Process the sputum samples to determine the number of viable Mtb colony-forming units (CFU) per milliliter.

-

Pharmacokinetic Sampling: Collect blood samples at specified time points to determine the pharmacokinetic profile of ganfeborole.

-

Safety Monitoring: Monitor patients for any adverse events throughout the study.

-

Data Analysis: The primary endpoint is the change in CFU count from baseline over the 14-day treatment period, which reflects the drug's early bactericidal activity.

References

- 1. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]

- 2. Ganfeborole - Wikipedia [en.wikipedia.org]

- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (GSK3036656, GSK656) | Mtb LeuRS inhibitor | Probechem Biochemicals [probechem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Ganfeborole HCl | CymitQuimica [cymitquimica.com]

- 9. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 10. Ganfeborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Ganfeborole Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Characteristics, Mechanism of Action, and Preclinical Evaluation of a Novel Antitubercular Agent

Abstract

Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a promising, first-in-class, small molecule antibiotic under investigation for the treatment of tuberculosis (TB).[1][2] As a member of the benzoxaborole class, its unique mechanism of action targets a critical enzyme in Mycobacterium tuberculosis (Mtb), offering a potential new therapeutic option against drug-resistant strains. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of ganfeborole hydrochloride, including its molecular weight, mechanism of action, and key preclinical data. Detailed experimental protocols and visual representations of its mode of action and evaluation are presented to support researchers and drug development professionals in the field of infectious diseases.

Core Molecular and Physicochemical Data

This compound is the salt form of the active compound ganfeborole. The following table summarizes its key molecular and physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Weight | 293.94 g/mol | [3] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₄ | |

| CAS Number | 2131798-13-3 | [3] |

| Appearance | Solid | |

| Mechanism of Action | Inhibitor of Leucyl-tRNA Synthetase | [1][3] |

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3] The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[4] This adduct effectively traps the tRNA, preventing the completion of the aminoacylation cycle and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[4]

The following diagram illustrates the inhibitory pathway of ganfeborole.

Caption: Inhibition of Protein Synthesis by Ganfeborole.

In Vitro and In Vivo Efficacy

Ganfeborole has demonstrated potent activity against M. tuberculosis in both enzymatic and whole-cell assays. It is also highly selective for the bacterial enzyme over its human counterparts. The following table summarizes key efficacy data.

| Assay | Value | Reference(s) |

| Mtb LeuRS IC₅₀ | 0.20 µM | [3] |

| Mtb H37Rv MIC | 0.08 µM | [5] |

| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [5] |

| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [5] |

In vivo studies in murine models of TB have shown that ganfeborole is efficacious at reducing bacterial load in the lungs.[6]

Experimental Protocols

Mtb LeuRS Inhibition Assay (Aminoacylation Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of ganfeborole against M. tuberculosis LeuRS.

Caption: Experimental Workflow for IC₅₀ Determination.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing all necessary components except ATP. Prepare serial dilutions of this compound in the appropriate solvent.

-

Incubation: In a microplate, combine the recombinant M. tuberculosis LeuRS enzyme, tRNA, radiolabeled L-leucine, and varying concentrations of ganfeborole. Incubate the mixture for 20 minutes at a controlled temperature.

-

Reaction Initiation and Termination: Initiate the aminoacylation reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for 7 minutes. Stop the reaction by adding a suitable quenching agent.

-

Quantification: Precipitate the enzyme and the charged tRNA. Measure the amount of radiolabeled leucine incorporated into the tRNA using a scintillation counter or other appropriate method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfeborole concentration. Determine the IC₅₀ value using a four-parameter logistic nonlinear regression model.[7]

In Vivo Murine Tuberculosis Infection Model

This protocol provides a general outline for assessing the in vivo efficacy of ganfeborole in an acute mouse model of tuberculosis.

Methodology:

-

Infection: Infect mice (e.g., BALB/c strain) intratracheally with a standardized inoculum of M. tuberculosis H37Rv.

-

Treatment: Begin treatment with this compound one day post-infection. Administer the compound orally once daily for a specified duration (e.g., 8 consecutive days). Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug).

-

Endpoint Analysis: Twenty-four hours after the final dose, humanely euthanize the mice and aseptically harvest the lungs.

-

Bacterial Load Determination: Homogenize the lung tissue and prepare serial dilutions. Plate the dilutions on appropriate agar (B569324) medium and incubate to determine the number of colony-forming units (CFUs) per lung.

-

Data Analysis: Compare the lung CFU counts between the ganfeborole-treated groups and the control groups to determine the reduction in bacterial burden.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that ganfeborole has favorable properties, including good oral bioavailability.[8] Phase 1 clinical trials in healthy human volunteers have assessed the safety, tolerability, and pharmacokinetics of single and repeat doses of ganfeborole.[9]

Clinical Development

This compound is currently in clinical development for the treatment of rifampicin-susceptible pulmonary tuberculosis.[2] Phase 2a trials have evaluated its early bactericidal activity, safety, and pharmacokinetics in patients with TB.[2][9]

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a promising candidate for further development. The technical data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to combat the global threat of tuberculosis.

References

- 1. Ganfeborole - Wikipedia [en.wikipedia.org]

- 2. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]

- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ganfeborole Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Evaluation of a Novel Antitubercular Agent

Introduction

Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent under investigation for the treatment of tuberculosis (TB).[1] It exhibits potent activity against Mycobacterium tuberculosis (M.tb), including drug-susceptible and drug-resistant strains.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology. The information presented is intended for researchers, scientists, and drug development professionals involved in the field of infectious diseases and antimicrobial development.

Mechanism of Action

Ganfeborole selectively inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] LeuRS is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic material into proteins. By inhibiting LeuRS, Ganfeborole effectively halts protein synthesis, leading to a bactericidal effect against M.tb.[3] The oxaborole moiety of Ganfeborole is key to its mechanism, enabling the formation of a stable adduct with the tRNALeu in the editing site of the LeuRS enzyme.[2]

Data Presentation

Table 1: In Vitro Activity of Ganfeborole

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 0.216 µM | M.tb LeuRS | [3] |

| MIC | < 0.1 µM | M.tb H37Rv | [3] |

| MIC90 | 0.1 µM | M.tb Clinical Isolates | [3] |

| IC50 | 140 µM | Human cytoplasmic LeuRS | [3] |

Table 2: In Vivo Efficacy of Ganfeborole

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Mouse (acute) | 0.5 mg/kg | Cidal activity | Effective | [3] |

| Mouse (chronic) | Not specified | Reduction in relapse | Effective in combination with bedaquiline (B32110) and pretomanid | [3] |

| Marmoset Monkey | 0.5 mg/kg/day for 8 weeks | Bacterial burden reduction in lung lesions | 2.6 log10 CFU decrease | [1] |

| Marmoset Monkey | 2 mg/kg/day for 8 weeks | Bacterial burden reduction in lung lesions | 2.7 log10 CFU decrease | [1] |

Table 3: Pharmacokinetic Profile of Ganfeborole in Mice

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 100% | Oral | [1] |

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This protocol is a synthesized representation based on commonly used methods for determining LeuRS activity.

Objective: To determine the 50% inhibitory concentration (IC50) of Ganfeborole against M.tb LeuRS.

Materials:

-

Recombinant M.tb LeuRS enzyme

-

M.tb tRNALeu

-

14C-labeled L-leucine

-

ATP (Adenosine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, recombinant M.tb LeuRS, and M.tb tRNALeu.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the aminoacylation reaction by adding a solution containing ATP and 14C-labeled L-leucine.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same temperature.

-

Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached radiolabeled leucine.

-

Spot the reaction mixture onto filter paper discs and wash with cold TCA to remove any unincorporated 14C-labeled L-leucine.

-

Dry the filter paper discs and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Ganfeborole relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)

Objective: To determine the minimum concentration of Ganfeborole that inhibits the visible growth of M.tb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

-

This compound

-

96-well microtiter plates

-

Resazurin (B115843) sodium salt solution (0.01% w/v)

-

Sterile water

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well microtiter plate.

-

Prepare an inoculum of M.tb H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:20 dilution.

-

Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include a drug-free growth control well and a sterile control well.

-

Add sterile water to the peripheral wells of the plate to prevent evaporation.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add the resazurin solution to each well.

-

Re-incubate the plate for another 24 hours.

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of Ganfeborole that prevents the color change from blue to pink.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Objective: To evaluate the efficacy of Ganfeborole in reducing the bacterial load in the lungs and spleen of mice chronically infected with M.tb.

Animals:

-

Female BALB/c mice (6-8 weeks old)

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol exposure system

-

This compound formulated for oral administration

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive control group

-

Vehicle for control group

-

Middlebrook 7H11 agar (B569324) plates

Procedure:

-

Infect mice with a low-dose aerosol of M.tb H37Rv to deliver approximately 100-200 bacilli to the lungs.

-

Allow the infection to establish for 4-6 weeks to create a chronic infection model.

-

Randomly assign mice to treatment groups: Ganfeborole, positive control, and vehicle control.

-

Administer the treatments orally, typically 5 days a week, for a duration of 4-8 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in a suitable buffer (e.g., PBS with Tween 80).

-

Plate serial dilutions of the homogenates onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Compare the CFU counts between the treatment groups to assess the efficacy of Ganfeborole.

Toxicology

Preclinical toxicology studies have been conducted to evaluate the safety profile of this compound. In these studies, adverse heart valvular and vascular pathology effects were observed in dogs at very high doses, which were multiples of the intended clinical exposures.[4] However, these findings were not replicated in longer-term toxicology studies or in the first-in-human clinical trial.[4] To mitigate any potential risk in clinical studies, cardiac monitoring, including echocardiograms, has been implemented.[4]

Conclusion

This compound has demonstrated a promising preclinical profile as a novel antitubercular agent. Its unique mechanism of action, potent in vitro activity against a range of M.tb strains, and significant in vivo efficacy in animal models highlight its potential as a valuable addition to the tuberculosis treatment arsenal. While preclinical toxicology studies identified cardiovascular findings in dogs at high doses, these were not observed in subsequent longer-term studies or in early clinical trials, and appropriate safety monitoring is in place for ongoing clinical development. The data presented in this guide support the continued investigation of this compound as a potential new treatment for tuberculosis.

References

- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganfeborole Hydrochloride: A Technical Deep Dive into its Role in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (B1654198) hydrochloride (also known as GSK3036656) is a novel, first-in-class antitubercular agent belonging to the benzoxaborole class of compounds.[1][2] It is currently under clinical investigation as a potential component of future treatment regimens for tuberculosis (TB), a disease that continues to pose a significant global health threat due to the emergence of multidrug-resistant strains.[3] This technical guide provides a comprehensive overview of ganfeborole's mechanism of action, summarizes key preclinical and clinical data, and outlines experimental methodologies used in its evaluation.

Mechanism of Action

Ganfeborole exerts its bactericidal activity by selectively inhibiting the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][4] This inhibition is time-dependent and highly potent.[5][6] By binding to the LeuRS, ganfeborole prevents the attachment of leucine (B10760876) to its corresponding transfer RNA (tRNA), thereby halting the incorporation of this essential amino acid into newly forming proteins and ultimately leading to bacterial cell death.[3][7] The high vulnerability of the Mtb LeuRS is a key factor in the potent activity of ganfeborole.[5][6]

A notable characteristic of ganfeborole is its selectivity for the mycobacterial enzyme over the human cytoplasmic LeuRS, which is crucial for its favorable safety profile.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ganfeborole in preclinical and clinical studies.

| Parameter | Value | Enzyme/Strain | Reference |

| IC50 | 1 nM | M. tuberculosis LeuRS (mtLeuRS) | [5][6] |

| IC50 | 0.2 µM | M. tuberculosis LeuRS (Mtb LeuRS) | [4] |

| IC50 | 0.216 µM | Mtb LeuRS | [8] |

| IC50 | 2 nM | E. coli LeuRS (ecLeuRS) | [5][6] |

| IC50 for human cytoplasmic LeuRS | 140 µM | Human cytoplasmic LeuRS | [8] |

Table 1: In Vitro Enzyme Inhibition

| Parameter | Value | Strain | Reference |

| MIC | 0.058 µM | M. tuberculosis H37Rv | [5][6] |

| MIC | < 0.1 µM | M. tuberculosis H37Rv | [8] |

| MIC90 | 0.1 µM | TB clinical isolates | [8] |

Table 2: In Vitro Antimycobacterial Activity

| Parameter | Value | Dose | Model | Reference |

| Post-antibiotic effect | 77 hours | 50xMIC | M. tuberculosis H37Rv | [5][6] |

| Efficacy | Cidal activity | 0.5 mg/kg | In vivo TB models | [8] |

| Bioavailability | 100% | Not specified | Mice | [9] |

Table 3: Preclinical In Vivo and Ex Vivo Data

| Parameter | Dose | Observation | Study | Reference |

| Early Bactericidal Activity (EBA) | 5, 15, and 30 mg once daily | Numerical reductions in daily sputum-derived colony-forming units from baseline | Phase 2a | [1][10] |

| Safety | 1, 5, 15, and 30 mg | Adverse event rates comparable across groups; all events were grade 1 or 2 | Phase 2a | [1] |

Table 4: Clinical Trial Data (Phase 2a)

Experimental Protocols

Enzyme Inhibition Assays (Aminoacylation Assay)

The inhibitory activity of ganfeborole against LeuRS is typically determined using an aminoacylation assay.[8] This assay measures the ATP-PPi exchange reaction catalyzed by the enzyme. The general steps are as follows:

-

Recombinant Mtb LeuRS is purified.

-

The enzyme is incubated with varying concentrations of the inhibitor (ganfeborole).

-

The reaction is initiated by the addition of substrates: L-leucine, ATP, and [³²P]pyrophosphate.

-

The reaction mixture is incubated at a controlled temperature for a specific duration.

-

The reaction is quenched, and the amount of [³²P]ATP formed is quantified by scintillation counting after separation from unincorporated [³²P]pyrophosphate, typically by filtration through activated charcoal filters.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ganfeborole against M. tuberculosis is determined using standard broth microdilution methods.[8]

-

A two-fold serial dilution of ganfeborole is prepared in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

-

A standardized inoculum of M. tuberculosis H37Rv or clinical isolates is added to each well.

-

The plates are incubated at 37°C for a defined period (typically 7-14 days).

-

Bacterial growth is assessed visually or by using a growth indicator such as resazurin.[8]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Early Bactericidal Activity (EBA) Study in Humans

EBA studies are conducted in patients with pulmonary TB to assess the early antimicrobial effect of a new drug.[9]

-

Eligible patients with drug-susceptible pulmonary TB are enrolled.

-

Participants are randomized to receive different oral doses of ganfeborole or the standard-of-care regimen for 14 days.[1][10]

-

Sputum samples are collected at baseline and at regular intervals during the treatment period.

-

The number of viable M. tuberculosis bacteria in the sputum is quantified by determining the colony-forming units (CFU) per milliliter.[1]

-

The EBA is calculated as the rate of decline in log10 CFU/mL of sputum per day.

Visualizations

Caption: Mechanism of action of ganfeborole in Mycobacterium tuberculosis.

Caption: Workflow for a typical Early Bactericidal Activity (EBA) clinical study.

Conclusion

Ganfeborole hydrochloride is a promising new antitubercular agent with a novel mechanism of action, potent in vitro activity, and demonstrated early bactericidal activity in humans.[1][2] Its selectivity for the mycobacterial LeuRS enzyme supports a favorable safety profile.[8] Further clinical development, particularly in combination with other anti-TB drugs, will be crucial to determine its ultimate role in shortening and simplifying the treatment of tuberculosis. The data presented in this guide underscore the potential of ganfeborole as a valuable addition to the global pipeline of new tuberculosis therapies.

References

- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganfeborole - Wikipedia [en.wikipedia.org]

- 3. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]

- 8. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 9. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Ganfeborole Hydrochloride: A Technical Guide to a Novel Leucyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganfeborole (B1654198) hydrochloride (formerly GSK3036656, GSK656) is a first-in-class, boron-containing small molecule inhibitor of leucyl-tRNA synthetase (LeuRS) currently under investigation for the treatment of tuberculosis (TB) and other mycobacterial infections.[1][2] As a member of the benzoxaborole class of compounds, ganfeborole exhibits a novel mechanism of action, the oxaborole tRNA trapping (OBORT) mechanism, which confers potent activity against Mycobacterium tuberculosis, including drug-resistant strains, and Mycobacterium abscessus.[3][4] This technical guide provides a comprehensive overview of ganfeborole hydrochloride, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Ganfeborole's unique mechanism of action targets the essential cellular process of protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS), the enzyme responsible for attaching leucine (B10760876) to its corresponding transfer RNA (tRNALeu).[2] Unlike traditional active site inhibitors, ganfeborole utilizes the Oxaborole tRNA Trapping (OBORT) mechanism.[2] The boron atom in the benzoxaborole core of ganfeborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu. This adduct then traps the tRNALeu in the editing domain of the LeuRS enzyme, preventing the catalytic cycle from proceeding and ultimately halting protein synthesis.[2]

Preclinical Data

In Vitro Activity

Ganfeborole demonstrates potent and selective inhibition of mycobacterial LeuRS. The half-maximal inhibitory concentration (IC50) against M. tuberculosis LeuRS is significantly lower than that against human cytoplasmic LeuRS, indicating a favorable selectivity profile.[2]

| Target | IC50 (µM) | Reference |

| M. tuberculosis LeuRS | 0.216 | [2] |

| Human Cytoplasmic LeuRS | 140 | [2] |

The in vitro antimicrobial activity of ganfeborole has been evaluated against various mycobacterial species. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Organism | Strain | MIC (µg/mL) | MIC90 (µg/mL) | Reference |

| M. tuberculosis | H37Rv | 0.08 | - | [2] |

| M. tuberculosis | Clinical Isolates | - | 0.1 | [2] |

| M. abscessus | All Isolates | ≤0.25 | 0.063 | [3] |

| M. avium | - | >8.0 | >8.0 | [3] |

| M. intracellulare | - | >8.0 | >8.0 | [3] |

In Vivo Activity

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of ganfeborole. In both acute and chronic infection models, ganfeborole has shown significant bactericidal activity.[2] For instance, a dose of 0.5 mg/kg was found to be cidal in in vivo TB models.[2]

Clinical Data

This compound has progressed through Phase 1 and Phase 2a clinical trials, primarily for the treatment of rifampicin-susceptible pulmonary tuberculosis.

Phase 1 Clinical Trial (NCT03075410)

A first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of ganfeborole in healthy subjects. The study assessed single doses of 5 mg, 15 mg, and 25 mg, and repeat doses of 5 mg and 15 mg administered daily for 14 days.[5]

Key Findings:

-

Ganfeborole was well-tolerated with no serious adverse events reported.[5]

-

Pharmacokinetic analysis revealed a dose-proportional increase in exposure following both single and multiple doses.[5]

-

The co-administration of food did not significantly alter the pharmacokinetics of ganfeborole.[5]

-

The majority of the drug was excreted unchanged in the urine, indicating minimal metabolism.[5]

Phase 2a Clinical Trial (NCT03557281)

This study evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in participants with drug-susceptible pulmonary tuberculosis. Participants received daily oral doses of 1 mg, 5 mg, 15 mg, or 30 mg of ganfeborole for 14 days.[6]

Efficacy Results:

The primary efficacy endpoint was the change in log10 colony-forming units (CFU) of M. tuberculosis per milliliter of sputum over 14 days.

| Treatment Group | Mean Change in log10 CFU/mL (Day 0-14) | Reference |

| Ganfeborole 5 mg | Numerical reduction | [6] |

| Ganfeborole 15 mg | Numerical reduction | [6] |

| Ganfeborole 30 mg | Numerical reduction | [6] |

| Ganfeborole 1 mg | No significant reduction | [6] |

Pharmacokinetic Parameters (Day 14):

| Dose | Cmax (ng/mL) | AUC0-24 (ng*h/mL) | Tmax (h) | Reference |

| 1 mg | 102 | 1140 | 2.00 | [7] |

| 5 mg | 583 | 6850 | 2.49 | [7] |

| 15 mg | 1910 | 23800 | 1.50 | [7] |

| 30 mg | 4420 | 65200 | 1.00 | [7] |

Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration.

Safety and Tolerability: Ganfeborole was generally well-tolerated, with adverse event rates comparable across the different dose groups. All adverse events were of mild to moderate severity.[6]

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS. The protocol involves quantifying the attachment of a radiolabeled amino acid (e.g., 14C-Leucine) to its cognate tRNA.

Materials:

-

Purified recombinant M. tuberculosis LeuRS

-

tRNA specific for leucine (tRNALeu)

-

14C-labeled L-leucine

-

ATP (Adenosine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, tRNALeu, and 14C-L-leucine.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified LeuRS enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by precipitating the macromolecules (including the charged tRNA) with cold TCA.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA to remove any unincorporated radiolabeled leucine.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNALeu.

-

Calculate the percent inhibition for each concentration of ganfeborole and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of an antimicrobial agent against mycobacteria. It relies on the reduction of the blue indicator dye, resazurin, to the pink fluorescent product, resorufin, by metabolically active cells.

Materials:

-

96-well microtiter plates

-

Mycobacterial culture (M. tuberculosis or M. abscessus)

-

Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC)

-

This compound stock solution

-

Resazurin solution (e.g., 0.01% w/v in sterile water)

-

Sterile diluent (e.g., growth medium)

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of this compound in the growth medium.

-

Prepare a standardized inoculum of the mycobacterial strain to be tested.

-

Inoculate each well (except for a negative control well) with the mycobacterial suspension. Include a positive control well with no drug.

-

Seal the plates and incubate at 37°C for the required duration (e.g., 7 days for M. tuberculosis, 3-5 days for M. abscessus).

-

After the incubation period, add the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of ganfeborole that prevents the color change from blue to pink.

Murine Model of Chronic Tuberculosis Infection

Animal models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drugs. The chronic mouse model aims to mimic the persistent, non-replicating state of M. tuberculosis in humans.

General Protocol Outline:

-

Infection: C57BL/6 or BALB/c mice are infected via aerosol inhalation with a low dose of M. tuberculosis (e.g., H37Rv) to establish a lung infection.

-

Establishment of Chronic Infection: The infection is allowed to progress for several weeks (e.g., 4-6 weeks) to a chronic phase, characterized by a stable bacterial load in the lungs.

-

Treatment: Mice are treated with this compound, a standard-of-care drug (e.g., isoniazid), or a vehicle control, typically administered daily via oral gavage.

-

Evaluation: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar (B569324) to determine the bacterial load (CFU counts).

-

Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs and spleen compared to the control group.

Conclusion

This compound is a promising novel antitubercular agent with a unique mechanism of action that is potent against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as M. abscessus. Its favorable preclinical and clinical profile, including good oral bioavailability and tolerability, supports its continued development as a component of future combination therapies for tuberculosis and other challenging mycobacterial infections. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.

References

- 1. gsk.com [gsk.com]

- 2. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Teicoplanin – Tigecycline Combination Shows Synergy Against Mycobacterium abscessus [frontiersin.org]

- 7. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline | PLOS Pathogens [journals.plos.org]

The Antibacterial Spectrum of Ganfeborole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This technical guide provides an in-depth overview of the antibacterial spectrum of ganfeborole, its mechanism of action, and the experimental methodologies used to characterize its activity. Ganfeborole is a selective inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] This novel mechanism of action makes it a promising candidate for the treatment of drug-resistant tuberculosis.[2][3] This document summarizes the available quantitative data on its efficacy and provides detailed experimental protocols for key assays.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[2][3] Ganfeborole, a member of the benzoxaborole class of compounds, has emerged as a promising clinical candidate.[3] It is currently in clinical development and has demonstrated significant bactericidal activity against M. tuberculosis in both preclinical models and human trials.[3][4][5] This guide serves as a comprehensive resource on the antibacterial properties of ganfeborole hydrochloride.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase